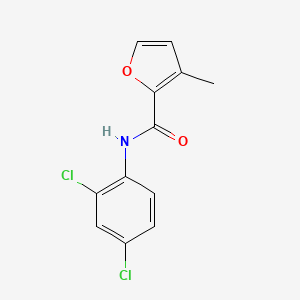
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not well understood, but studies suggest that it may act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also work by scavenging free radicals and reducing oxidative stress, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have reported that 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has several biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its ability to induce cell death in different types of cancer cells. Additionally, this compound may also have potential applications in the development of new materials and in agriculture, which warrants further investigation.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction between 3-methylfuran-2-carboxaldehyde and 3,4-dihydroquinolin-2(1H)-one in the presence of a suitable catalyst. This method has been reported to yield the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, this compound has also demonstrated anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYIVXQPDXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

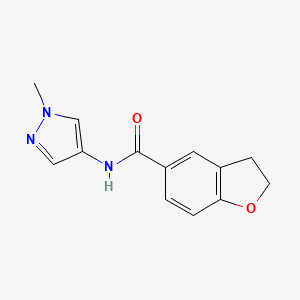
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
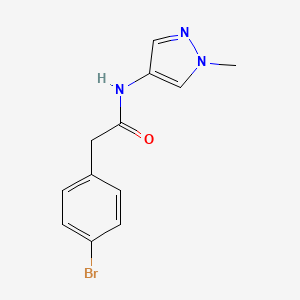
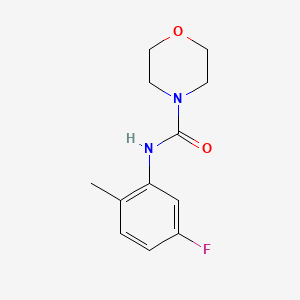

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
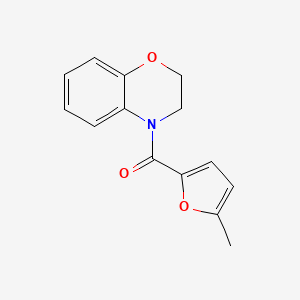
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)


